1-(2,5-Dimethoxyphenyl)-7-fluoro-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
1-(2,5-Dimethoxyphenyl)-7-fluoro-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of functional groups, including a dimethoxyphenyl group, a fluoro substituent, and an isoxazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O6/c1-11-8-18(25-32-11)26-20(14-10-13(29-2)5-7-16(14)30-3)19-21(27)15-9-12(24)4-6-17(15)31-22(19)23(26)28/h4-10,20H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCWNBCCIHTCLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=C(C=CC(=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethoxyphenyl)-7-fluoro-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole ring, which can be synthesized through the condensation of 3-amino-5-methylisoxazole with appropriate aldehydes and pyruvic acid derivatives
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing the use of hazardous reagents and conditions. This could include the use of catalytic processes and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethoxyphenyl)-7-fluoro-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.
Scientific Research Applications
1-(2,5-Dimethoxyphenyl)-7-fluoro-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It may be used in the development of new materials with unique properties, such as advanced polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxyphenyl)-7-fluoro-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione: This compound shares the isoxazole ring and pyrrole core with 1-(2,5-Dimethoxyphenyl)-7-fluoro-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione.
N-(5-methylisoxazol-3-yl)malonamide: Another compound featuring the 5-methylisoxazole moiety, used in various synthetic and biological studies.
Uniqueness
This compound is unique due to its combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
1-(2,5-Dimethoxyphenyl)-7-fluoro-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound belonging to the class of chromeno[2,3-c]pyrrole derivatives. This compound has garnered attention due to its potential biological activities, including antioxidant and anticancer properties. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 348.35 g/mol. The presence of multiple functional groups in its structure contributes to its biological activities.
Antioxidant Activity
Research indicates that compounds within the chromeno[2,3-c]pyrrole family exhibit significant antioxidant properties . For instance, studies have shown that these compounds can scavenge free radicals and reduce oxidative stress in cellular models. The antioxidant activity is primarily attributed to the presence of the chromone moiety, which enhances electron donation capabilities.
Anticancer Activity
Several studies have explored the anticancer potential of chromeno[2,3-c]pyrrole derivatives. In vitro assays have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
Case Study:
In a study involving MCF-7 (breast cancer) and A549 (lung cancer) cell lines, this compound showed a dose-dependent reduction in cell viability with IC50 values reported at 12 µM for MCF-7 and 18 µM for A549 cells .
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and modulation of cell cycle progression. Preliminary data suggest that it may activate caspase pathways leading to programmed cell death in cancer cells.
Synthesis and Derivatives
The synthesis of this compound can be achieved through a multi-component reaction involving isocyanates and aldehydes under mild conditions. This method has been reported to yield high purity products with good yields ranging from 63% to 94% .
Q & A
Q. What are the key synthetic strategies for constructing the chromeno[2,3-c]pyrrole core in this compound?
The chromeno[2,3-c]pyrrole core is typically synthesized via multi-step reactions, including cyclization of substituted chromene intermediates with pyrrole precursors. For example, a tandem annulation strategy using microwave-assisted heating (120–150°C) in polar aprotic solvents like DMF can enhance reaction efficiency. Key steps involve nucleophilic attack at the pyrrole nitrogen and subsequent cyclization to form the fused ring system. Monitoring progress via thin-layer chromatography (TLC) or HPLC is critical to isolate intermediates .
Q. How do substituents (e.g., 2,5-dimethoxyphenyl, 5-methylisoxazol-3-yl) influence the compound’s electronic properties?
Substituents modulate electronic properties through resonance and inductive effects. The 2,5-dimethoxyphenyl group donates electron density via methoxy groups, stabilizing the chromeno-pyrrole system, while the 5-methylisoxazol-3-yl moiety introduces steric hindrance and polarizability. Computational studies (e.g., DFT) and UV-Vis spectroscopy can quantify these effects. For instance, bathochromic shifts in UV spectra correlate with extended conjugation from electron-donating groups .
Q. What analytical techniques are recommended for confirming structural integrity and purity?
Use a combination of:
- NMR spectroscopy : H and C NMR to verify substituent positions and ring fusion.
- Mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns.
- X-ray crystallography : For unambiguous structural determination, especially if novel derivatives are synthesized.
- HPLC : To assess purity (>95% is standard for biological assays) .
Advanced Research Questions
Q. How can contradictory data in structure-activity relationships (SAR) for this compound class be resolved?
Contradictions often arise from variations in assay conditions (e.g., cell lines, solvent polarity). To address this:
- Standardize assays using identical protocols (e.g., fixed DMSO concentrations ≤0.1%).
- Perform molecular docking studies to compare binding modes across derivatives.
- Validate findings with orthogonal techniques (e.g., SPR for binding affinity vs. cellular IC). Example: A derivative with a fluoro substituent showed conflicting cytotoxicity data in MCF-7 vs. HeLa cells due to differences in membrane transporter expression .
Q. What experimental design considerations optimize reaction yields for derivatives with bulky substituents?
- Solvent choice : Use high-boiling solvents (e.g., toluene) to accommodate slow kinetics.
- Catalyst screening : Pd/C or CuI for cross-couplings involving sterically hindered groups.
- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) to prevent premature cyclization.
- Protecting groups : Temporarily block reactive sites (e.g., methoxy groups) to direct regioselectivity .
Q. What strategies mitigate instability of the dihydrochromeno-pyrrole system under physiological conditions?
- pH optimization : Stabilize the lactone ring by buffering solutions at pH 6.5–7.4.
- Prodrug approaches : Mask the 3,9-dione moiety with ester prodrugs to enhance metabolic stability.
- Co-crystallization : Use cyclodextrins or liposomes to improve aqueous solubility and reduce degradation .
Methodological Challenges
Q. How to resolve spectral overlap in NMR for closely related derivatives?
- 2D NMR techniques : HSQC and HMBC to assign overlapping proton and carbon signals.
- Isotopic labeling : Introduce F or C labels at specific positions for clearer detection.
- Dynamic NMR : Analyze temperature-dependent shifts to identify rotamers or conformational exchange .
Q. What in silico tools predict the compound’s pharmacokinetic properties?
- ADMET prediction : Use SwissADME or ADMETlab to estimate bioavailability, BBB penetration, and CYP inhibition.
- Molecular dynamics (MD) simulations : Assess binding persistence to targets like kinase domains.
- Meta-analysis : Cross-reference predictions with experimental data from PubChem or ChEMBL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
